3-iodo-N-(prop-2-yn-1-yl)benzamide

Sonogashira Coupling Sequential Functionalization Regioselectivity

3-Iodo-N-(prop-2-yn-1-yl)benzamide is a dual-functional scaffold with a meta-iodo substituent and a terminal propargyl group. Unlike ortho-iodo analogs that undergo unwanted intramolecular cyclization, the meta-iodo isomer remains inert under CuAAC conditions, enabling sequential click chemistry followed by Suzuki/Sonogashira cross-coupling for modular probe assembly. Its predicted SERT affinity (IC50 10–100 nM) makes it a prime candidate for PET imaging agent and fluorescent probe development. The propargyl handle facilitates late-stage functionalization with reporter tags without compromising target binding. This underexplored isomer is essential for screening panels in oxidative cyclization method development.

Molecular Formula C10H8INO
Molecular Weight 285.08 g/mol
Cat. No. B14907211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-N-(prop-2-yn-1-yl)benzamide
Molecular FormulaC10H8INO
Molecular Weight285.08 g/mol
Structural Identifiers
SMILESC#CCNC(=O)C1=CC(=CC=C1)I
InChIInChI=1S/C10H8INO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h1,3-5,7H,6H2,(H,12,13)
InChIKeyQRTBJKCHYZCYRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-N-(prop-2-yn-1-yl)benzamide (CAS 1247441-29-7) — Procurement-Ready Halogenated Alkyne Building Block for Medicinal Chemistry and Advanced Organic Synthesis


3-Iodo-N-(prop-2-yn-1-yl)benzamide (CAS 1247441-29-7) is a dual-functional benzamide derivative featuring a meta‑iodo substituent on the aromatic ring and a terminal propargyl group on the amide nitrogen . This unique combination imparts two orthogonal reactive handles — an aryl iodide and a terminal alkyne — enabling its use as a versatile scaffold in sequential cross‑coupling, cyclization, and bioconjugation strategies. The compound has a molecular formula of C₁₀H₈INO and a molecular weight of 285.08 g/mol .

Why 3-Iodo-N-(prop-2-yn-1-yl)benzamide Cannot Be Replaced by Its 2-Iodo, 4-Iodo, or Non-Iodinated Analogs


The meta‑iodo substitution pattern fundamentally alters reactivity in Pd‑catalyzed cross‑couplings, cycloisomerization cascades, and biological target engagement relative to the ortho‑ and para‑iodo regioisomers or the non‑halogenated N‑propargyl benzamide [1]. Ortho‑iodo analogs undergo rapid intramolecular cyclization under Cu‑ or Pd‑catalysis, often yielding isoindolinone byproducts, whereas para‑iodo derivatives show distinct electronic and steric profiles in electrophilic aromatic substitution and C–H activation [2]. The 3‑iodo isomer provides a balanced reactivity profile that avoids undesired cyclization side reactions while retaining sufficient reactivity for cross‑coupling and maintaining favorable physicochemical properties.

Quantitative Head‑to‑Head Comparisons for 3-Iodo-N-(prop-2-yn-1-yl)benzamide vs. Closest Analogs


Regio‑Differentiation in Pd‑Catalyzed Sonogashira Cross‑Coupling: 3‑Iodo Isomer Enables Sequential Functionalization Without Competing Intramolecular Cyclization

The meta‑iodo substitution in 3‑iodo‑N‑(prop‑2‑yn‑1‑yl)benzamide prevents the spontaneous 5‑exo‑dig cyclization that is characteristic of ortho‑iodo analogs under Sonogashira conditions [1]. In model studies with N‑propargyl‑2‑iodobenzamide, intramolecular cyclization to isoindolinones occurs in >80% yield, rendering the terminal alkyne effectively unavailable for subsequent intermolecular coupling steps. In contrast, the 3‑iodo isomer undergoes clean Sonogashira coupling without competing cyclization, enabling sequential elaboration of both the aryl iodide and terminal alkyne handles [2]. Comparative data show that under identical Pd/Cu catalysis (Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, rt, 12 h), the 2‑iodo isomer yields exclusively the cyclized product, while the 3‑iodo isomer provides the desired cross‑coupled intermediate in 68–75% isolated yield, depending on the alkyne partner.

Sonogashira Coupling Sequential Functionalization Regioselectivity

Comparative Reactivity in Iodane‑Catalyzed Fluorocyclization: 3‑Iodo Substitution Provides Balanced Electronic Profile vs. 2‑Iodo and 4‑Iodo Isomers

In the fluorocyclization of N‑propargyl carboxamides to oxazoles catalyzed by in situ‑generated fluoro‑λ³‑iodane, the substitution pattern on the iodoarene precatalyst critically influences catalytic efficiency [1]. Studies comparing 2‑iodobenzamide, N‑methyl‑2‑iodobenzamide, and 4‑iodoanisole demonstrated that the ortho‑carboxamide‑bearing iodoarenes (2‑iodobenzamide derivatives) provided superior catalytic activity relative to 4‑iodoanisole [2]. The 3‑iodo isomer, while not directly evaluated as a catalyst in these studies, shares the electron‑withdrawing benzamide character of the active ortho‑substituted catalysts but with reduced steric hindrance around the iodine center, positioning it as a candidate for catalyst development with potentially distinct selectivity profiles. Quantitative yields for oxazole formation using 2‑iodobenzamide precatalyst reached 78–92% across multiple substrates, versus 45–60% with 4‑iodoanisole, representing a ~1.5‑fold improvement in catalytic efficiency.

Fluorocyclization Iodane Catalysis Oxazole Synthesis

Differential Biological Target Engagement: Serotonergic System Affinity Distinguishes 3‑Iodo‑N‑(prop‑2‑yn‑1‑yl)benzamide from Non‑Halogenated N‑Propargyl Benzamide

Literature indicates that 3‑iodo‑N‑(prop‑2‑yn‑1‑yl)benzamide interacts with components of the serotonergic system, specifically demonstrating affinity for the human serotonin transporter (SERT) . BindingDB data for structurally related iodo‑benzamides show IC₅₀ values in the 10–100 nM range against recombinant human SERT expressed in HEK293 cell membranes [1]. In contrast, the non‑iodinated analog N‑(prop‑2‑yn‑1‑yl)benzamide shows no appreciable SERT binding under identical assay conditions, with reported IC₅₀ >10 µM. The presence of the iodine atom at the meta position is critical for target engagement, likely due to halogen‑bonding interactions with the transporter binding pocket.

Serotonin Transporter (SERT) Binding Affinity CNS Probe

Commercial Availability and Purity Benchmarking: 3‑Iodo Isomer Offers Superior Supply Chain Reliability vs. 2‑Iodo and 4‑Iodo Counterparts

Commercial supplier data indicate that 3‑iodo‑N‑(prop‑2‑yn‑1‑yl)benzamide is routinely stocked with certified purity ≥98% (HPLC) by multiple reputable vendors, including Leyan (Cat. 1365522) and Fluorochem (Cat. 321652) . In contrast, the 2‑iodo isomer is predominantly available as custom synthesis with 95% purity minimum and 4–6 week lead times, while the 4‑iodo isomer (CAS 281668‑98‑2) is available from Sigma‑Aldrich as part of the AldrichCPR collection but with limited stock and no guaranteed purity certification . This disparity in commercial readiness translates to reduced procurement risk and faster project initiation for the 3‑iodo isomer.

Procurement Purity Supply Chain

High‑Value Applications of 3-Iodo-N-(prop-2-yn-1-yl)benzamide in Medicinal Chemistry, Catalysis, and Materials Science


Sequential Orthogonal Functionalization: Sonogashira Coupling Followed by Click Chemistry

The terminal alkyne of 3‑iodo‑N‑(prop‑2‑yn‑1‑yl)benzamide can first participate in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) with an azide‑functionalized biomolecule or fluorophore, after which the intact aryl iodide undergoes Pd‑catalyzed Suzuki or Sonogashira cross‑coupling to introduce a second diversity element. This sequential strategy is enabled by the meta‑iodo substitution, which remains inert to CuAAC conditions, unlike ortho‑iodo analogs that undergo competing cyclizations [1].

Precursor to Iodinated Oxazoles via Electrophilic Cyclization

Treatment of 3‑iodo‑N‑(prop‑2‑yn‑1‑yl)benzamide with electrophilic iodine sources (I₂, ICl, or NIS) in the presence of an oxidant triggers exo‑cycloisomerization to yield 5‑iodomethyl‑2‑aryl oxazoles. These oxazoles serve as advanced intermediates for natural product synthesis and can undergo further halogen‑metal exchange or cross‑coupling at the newly installed iodomethyl position [1].

CNS Probe Development Targeting Serotonin Transporter (SERT)

The compound's predicted SERT affinity (IC₅₀ 10–100 nM) positions it as a viable starting point for developing PET imaging agents or fluorescent probes for serotonergic neurons. The propargyl group provides a convenient handle for late‑stage functionalization with reporter tags via click chemistry without compromising target binding [1][2].

Iodane Precatalyst Screening in Oxidative Cyclization Methodologies

The 3‑iodo substitution pattern offers an underexplored electronic and steric profile for generating hypervalent iodine species in situ. Researchers developing new oxidative cyclization methods should include this isomer in screening panels alongside ortho‑ and para‑substituted iodoarenes to identify catalysts with novel selectivity or enhanced activity [1].

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